molecular formula C22H32N2O6 B3434495 Trandolaprilat Monohydrate CAS No. 951393-57-0

Trandolaprilat Monohydrate

Cat. No.: B3434495
CAS No.: 951393-57-0
M. Wt: 420.5 g/mol
InChI Key: RCVUTQVXMHPLKS-CNTNIUBLSA-N
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Description

Trandolaprilat Monohydrate is a useful research compound. Its molecular formula is C22H32N2O6 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.22603674 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUTQVXMHPLKS-CNTNIUBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662211
Record name (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951393-57-0, 951393-55-8
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951393-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Angiotensin Converting Enzyme Inhibitor Research

The journey to understanding and manipulating the renin-angiotensin-aldosterone system (RAAS) is a cornerstone of modern cardiovascular medicine. wikipedia.orgnih.gov The story begins in 1898 with the discovery of renin, a kidney-derived enzyme. scholarsresearchlibrary.comresearchgate.net However, it wasn't until the mid-20th century that the components of the RAAS and their physiological roles began to be elucidated. Scientists identified angiotensin I and its conversion to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). scholarsresearchlibrary.compharmaceutical-journal.com

A pivotal breakthrough came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca. pharmaceutical-journal.comlgcstandards.com In the 1960s, researchers discovered that peptides in this venom could inhibit ACE, leading to a drop in blood pressure. nih.govpharmaceutical-journal.comahajournals.org This discovery ignited a focused effort to develop synthetic, orally active ACE inhibitors. pharmaceutical-journal.comlgcstandards.com

The first major success was the development of captopril (B1668294) in 1975, a result of logical drug design based on the structure of ACE and its substrates. wikipedia.orgahajournals.orgwikipedia.org This marked a paradigm shift, proving that targeted inhibition of a specific enzyme could be a powerful therapeutic strategy. The development of subsequent ACE inhibitors, including enalapril (B1671234), followed, each aiming to improve upon the last. wikipedia.orglgcstandards.com These second-generation inhibitors, like trandolapril (B549266), were often designed as prodrugs, which are converted into their active forms, such as trandolaprilat (B1681354), within the body. drugbank.comfda.gov This approach offered advantages in terms of bioavailability and duration of action.

Trandolaprilat Monohydrate S Significance in Mechanistic Enzymology

Trandolaprilat (B1681354), the active form of trandolapril (B549266), holds particular importance in the field of mechanistic enzymology, which seeks to understand the detailed, step-by-step process of enzyme-catalyzed reactions. drugbank.comfda.gov As a potent and specific inhibitor of ACE, trandolaprilat serves as a valuable tool for probing the structure and function of this critical enzyme.

ACE is a zinc-containing metalloproteinase with two active sites, the N-domain and the C-domain. wikipedia.org Trandolaprilat, a dicarboxylic acid, interacts with the active site of ACE through several key binding interactions. chemicalbook.com It mimics the structure of the natural substrate, angiotensin I, and binds with high affinity to the enzyme, thereby blocking its catalytic activity. drugbank.com The binding of trandolaprilat is competitive, meaning it directly competes with angiotensin I for the same binding site. pharmacompass.com

The high potency and specificity of trandolaprilat allow researchers to study the kinetics and thermodynamics of its interaction with ACE in detail. This includes determining its inhibition constant (IC50), which is a measure of its potency. For instance, in isolated rat thoracic aorta, trandolaprilat inhibits angiotensin I-induced contractions with an IC50 value of 6.9 nM. caymanchem.com Such precise measurements are crucial for understanding the molecular determinants of inhibitor binding and for the rational design of new and improved inhibitors.

Furthermore, the study of trandolaprilat and other ACE inhibitors has been instrumental in elucidating the distinct roles of the N- and C-domains of ACE. wikipedia.org While both domains can convert angiotensin I to angiotensin II, they exhibit different substrate specificities and are thought to have different physiological functions.

Overview of Current Research Trajectories

Total Synthesis Routes and Strategies

The total synthesis of trandolaprilat is most commonly achieved via the synthesis of its ethyl ester prodrug, trandolapril, followed by a de-esterification reaction. nih.govgoogle.com The core strategy involves the coupling of two key building blocks: a bicyclic amino acid core and a substituted alanine (B10760859) side chain. allfordrugs.comgoogle.com

The principal pathway to trandolapril involves a peptide coupling reaction. A crucial intermediate is the trans-fused bicyclic amino acid, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. thieme.deallfordrugs.com This core is coupled with N-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA), or an activated form of it, such as its N-carboxyanhydride (NCA). allfordrugs.comgoogle.com

The general synthetic sequence can be summarized as:

Synthesis of the stereochemically pure octahydro-1H-indole-2-carboxylic acid core. allfordrugs.com

Synthesis of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine side chain. google.com

Coupling of these two intermediates using peptide coupling agents (like dicyclohexylcarbodiimide (B1669883) with 1-hydroxybenzotriazole) or by reacting the indole (B1671886) core with the NCA of the side chain. allfordrugs.comgoogle.com

Purification of the resulting trandolapril. allfordrugs.com

Hydrolysis of the ethyl ester of trandolapril to yield the final trandolaprilat diacid. google.com A patented method describes this hydrolysis under alkaline conditions (e.g., with sodium hydroxide), followed by careful pH adjustment with an acid to precipitate the trandolaprilat product with high yield. google.com

Table of Key Synthetic Intermediates

Intermediate Name Structure Role in Synthesis
(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid Bicyclic amino acid The core structural backbone of trandolaprilat. allfordrugs.comgoogle.com
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) Substituted alanine derivative The side chain that is coupled to the indole core. allfordrugs.comgoogle.com
ECPPA N-carboxyanhydride (NCA) Activated side chain A reactive intermediate used for efficient coupling with the indole core. allfordrugs.comgoogle.com
Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate Protected indole core A protected version of the core used to facilitate coupling and purification, requiring a final debenzylation step. google.com

A significant challenge in the synthesis of trandolaprilat is controlling the stereochemistry, as it possesses multiple chiral centers. The stereoselective preparation of the trans-octahydro-1H-indole-2-carboxylic acid building block is particularly difficult. thieme.dethieme-connect.de Several strategies have been developed to address this.

Classical Resolution: Early methods involved the synthesis of a racemic mixture of the indole core, followed by resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as α-phenyl ethyl amine or 10-D-camphor sulphonic acid, followed by separation and liberation of the desired enantiomer. allfordrugs.comallfordrugs.comgoogle.com However, this approach can be low-yielding due to the loss of the undesired isomer and requires additional process steps. allfordrugs.com

Enzymatic Resolution: An alternative method employs enzymes for the resolution of a nitrile intermediate of the indole carboxylic acid. allfordrugs.comgoogle.com While effective, enzymatic resolutions can involve multiple steps and may require chromatographic purification, making them less economical for industrial-scale production. google.com

Stereoselective Coupling: One process innovation involves the direct condensation of the N-carboxyanhydride (NCA) of the side chain with a racemic mixture of trans octahydro-1H-indole-2-carboxylic acid. google.com It was discovered that the NCA reacts selectively with the desired (2S,3aR,7aS) isomer, especially when the reaction is conducted in a water-immiscible inert organic solvent, thus simplifying the process by avoiding prior resolution of the indole core. google.com

Precursor Chemistry and Starting Material Optimization

For the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid precursor, traditional syntheses often start from cyclohexane (B81311) derivatives, followed by the construction of the fused pyrrolidine (B122466) ring. thieme-connect.de However, these routes can be lengthy or result in mixtures of diastereomers. thieme-connect.de A more recent and optimized approach utilizes L-pyroglutamic acid as the chiral starting material, which sets the stereochemistry early and leads to the desired product with high stereopurity. thieme-connect.de

The synthesis of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) precursor and its corresponding N-carboxyanhydride (NCA) is described in the art as well-established. allfordrugs.comgoogle.com Optimization in this area involves ensuring high purity and yield to facilitate the subsequent crucial coupling step.

Process Chemistry Innovations in Trandolaprilat Monohydrate Synthesis

Process chemistry aims to develop synthetic routes that are safe, cost-effective, scalable, and environmentally friendly. chimia.ch For trandolaprilat, innovations have been driven by the need to overcome the drawbacks of early laboratory-scale syntheses.

Key innovations include:

Elimination of Chromatography: Early syntheses often relied on column chromatography to separate diastereomers, a technique that is expensive and not suitable for large-scale industrial production due to high solvent consumption and low throughput. allfordrugs.com Newer processes utilize stereoselective crystallization or direct stereoselective reactions to isolate the desired isomer. google.comgoogle.com

Avoiding Hazardous Reagents: Some older synthetic routes for intermediates used hazardous reagents like phosphorous pentachloride, which are difficult to handle on an industrial scale. allfordrugs.com Modern process development focuses on replacing such reagents with safer alternatives.

Robust Reaction Conditions: Processes requiring strictly anhydrous conditions, such as those using silyl-protected intermediates, are sensitive and challenging to maintain in a large-scale manufacturing environment. google.com Innovations focus on developing more robust processes, such as the stereoselective coupling in a water-immiscible solvent, which is less sensitive to trace amounts of water. google.com

Design and Synthesis of this compound Analogs for Mechanistic Studies

The design and synthesis of analogs are essential for studying structure-activity relationships, investigating mechanisms of action, and for use as analytical standards.

Ester Analogs: Trandolaprilat Methyl Ester has been synthesized to serve as a model compound. It is used in biochemical assays to study the inhibition of the angiotensin-converting enzyme (ACE) and in pharmacokinetic studies to understand the metabolism of this class of inhibitors. Its synthesis typically involves the esterification of trandolaprilat with methanol (B129727) in the presence of an acid catalyst.

Isotopically Labeled Analogs: Deuterium-labeled versions, such as Trandolaprilat-d3 and (Rac)-Trandolaprilate-d5, have been synthesized. medchemexpress.eu These labeled compounds are crucial tools in metabolic studies and for use as internal standards in quantitative bioanalytical methods, such as mass spectrometry.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comijbpas.com Several aspects of the evolution of trandolaprilat synthesis align with these principles.

Waste Prevention and Atom Economy: The shift from classical resolution (which discards up to 50% of a key intermediate) to stereoselective syntheses significantly improves atom economy and reduces waste. allfordrugs.comthieme-connect.de

Use of Catalysis: The use of catalytic methods, such as the Ru-catalyzed ring-closing metathesis and enzymatic resolutions, is a core principle of green chemistry. allfordrugs.comthieme-connect.dejocpr.com These methods are often more efficient and generate less waste than stoichiometric reactions.

Safer Solvents and Processes: A patented method for the final hydrolysis of trandolapril to trandolaprilat uses water as the primary solvent, followed by precipitation. google.com This minimizes the use of volatile organic solvents, aligning with green chemistry goals. google.comjocpr.com Additionally, avoiding hazardous reagents and cumbersome workup procedures like column chromatography contributes to a greener process. allfordrugs.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure and integrity of this compound. These techniques provide detailed information on the molecular framework, functional groups, and conformational arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like trandolaprilat. Studies on the prodrug trandolapril have revealed the complexity of its conformational behavior in solution. researchgate.net It has been observed that trandolapril can exist in two distinct conformations, a cis and a trans form, due to restricted rotation around the amide bond. researchgate.net These conformers can interchange, with one form being more predominant. researchgate.net

This conformational isomerism is also relevant to trandolaprilat. Using 1H and 13C NMR, chemists can map the precise structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the perhydroindole skeleton and the side chain provide a detailed conformational picture. researchgate.net By analyzing the NMR spectra, it is possible to confirm the identity of this compound and differentiate it from its prodrug, trandolapril, and any potential impurities. researchgate.netdrugbank.com

Mass spectrometry (MS) is an essential technique for verifying the molecular weight and integrity of this compound and for quantifying it in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for this purpose. nih.gov

A validated LC-MS/MS method for the simultaneous quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma has been developed. nih.gov In this method, analysis is performed in the multiple reaction monitoring (MRM) mode, which enhances specificity. The precursor to product ion transitions monitored are specific to the molecules of interest. nih.gov

Table 1: Mass Spectrometry Parameters for Trandolaprilat Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z)
Trandolaprilat 401.0 168.0
Trandolapril 429.0 168.0
Internal Standard (Ramipril) 415.0 166.0

This data is based on a validated method for quantification in human plasma and demonstrates the specificity of MS in identifying and quantifying the molecule. nih.gov

This high level of specificity allows for the accurate determination of trandolaprilat, ensuring its molecular integrity and purity, with lower limits of quantification reaching as low as 20 pg/mL. nih.gov Deuterium-labeled versions of trandolaprilat, such as Trandolaprilat-d3 Monohydrate, are often used as internal standards in such quantitative assays to improve accuracy. medchemexpress.commedchemexpress.com

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. nih.gov These techniques are highly sensitive to changes in molecular structure, conformation, and the local environment, making them ideal for analyzing the solid forms of this compound.

Raman spectroscopy, in particular, is a powerful non-destructive technique for pharmaceutical analysis. researchgate.net It can be used to:

Confirm Identity: The Raman spectrum of this compound provides a unique fingerprint that can be used for identification and to distinguish it from other compounds. nih.gov

Analyze Hydration State: The technique is highly effective in differentiating between anhydrous and hydrated crystalline forms (polymorphs). spectroscopyonline.com The presence of water molecules in this compound results in characteristic spectral features, particularly in the O-H stretching region, which would be absent in an anhydrous form. spectroscopyonline.com

Study Conformational Isomers: The subtle differences between the cis and trans conformers arising from amide bond rotation could potentially be detected by changes in the positions and intensities of Raman peaks, especially in the regions corresponding to amide and carbonyl vibrations. nih.gov

By coupling a Raman spectrometer with a microscope (confocal Raman microscopy), it is possible to analyze the chemical composition and solid form of a sample with high spatial resolution. nih.gov This would be invaluable for assessing the uniformity of this compound in a solid formulation.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are the cornerstone of purity assessment in the pharmaceutical industry, enabling the separation of the main compound from its impurities and degradation products.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis and quality control of trandolapril and its metabolite, trandolaprilat. ijrpc.cominnovareacademics.in Numerous stability-indicating RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, and specific. innovareacademics.initmedicalteam.pl

The development of a robust HPLC method involves optimizing several parameters, including the mobile phase composition, pH, column type, and flow rate, to achieve good separation and peak shape. ijrpc.com For trandolapril, a combination of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) is frequently used as the mobile phase. ijrpc.comitmedicalteam.plresearchgate.net

Table 2: Examples of Validated RP-HPLC Method Parameters for Trandolapril Analysis

Parameter Method 1 ijrpc.com Method 2 itmedicalteam.pl Method 3 researchgate.net
Column Not Specified ODS C18 ODS INERTSIL C18 (250x4.6mm, 5µm)
Mobile Phase Phosphate Buffer: Acetonitrile (35:65) Phosphate Buffer: Acetonitrile (40:60) Phosphate Buffer: Acetonitrile (1:1)
Flow Rate 1.0 mL/min 0.8 mL/min 1.0 mL/min
Detector PDA Detector UV Detector UV Detector
Wavelength Not Specified 210 nm 210 nm
Retention Time Not Specified 2.645 min ~5 min
Linearity Range Not Specified 20-60 µg/mL 60% - 140% of test conc.

| Accuracy (% Recovery) | 98% - 102% | Not Specified | 99.0% - 101.0% |

These validated methods demonstrate high accuracy and precision, with a relative standard deviation (%RSD) typically below 2.0%, making them suitable for routine quality control of the drug substance and its formulations. ijrpc.comresearchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.netnih.gov This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling much higher back-pressures. researchgate.netnih.gov

The core principle of UPLC's advantage lies in the van Deemter equation, which shows that smaller particle sizes lead to higher separation efficiency, allowing for the use of shorter columns and higher flow rates without sacrificing resolution. researchgate.net

Key benefits of applying UPLC to the analysis of this compound would include:

Increased Throughput: Analysis times can be reduced by up to nine times compared to traditional HPLC methods, significantly increasing laboratory efficiency. nih.gov

Enhanced Resolution: The higher efficiency allows for better separation of trandolaprilat from closely related impurities and degradation products. asiapharmaceutics.info

Improved Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved signal-to-noise ratios, which is beneficial for detecting trace-level impurities. asiapharmaceutics.inforesearchgate.net

Reduced Solvent Consumption: Shorter analysis times and lower flow rates result in a significant decrease in the use of expensive and environmentally impactful solvents. nih.gov

The transfer of existing HPLC methods to a UPLC system is a common practice in modern pharmaceutical analysis to leverage these advantages for more efficient and sensitive quality control. nih.govresearchgate.net

Gas Chromatography (GC) for Related Substance Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, its direct application for the analysis of related substances in this compound presents challenges due to the compound's low volatility and thermal lability. High molecular weight dicarboxylic acids like Trandolaprilat tend to decompose at the high temperatures required for GC analysis. ekb.eg

To overcome these limitations, derivatization is a common strategy employed to increase the volatility and thermal stability of the analytes. ekb.eg For compounds like Trandolaprilat, this often involves converting the carboxylic acid functional groups into less polar and more volatile ester derivatives, such as methyl esters or pentafluorobenzyl diesters. ekb.eg Following derivatization, the resulting volatile compounds can be effectively separated and quantified using GC, often coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The MS detector is particularly advantageous as it provides structural information, aiding in the identification of unknown impurities.

While liquid chromatography, particularly HPLC, is more commonly cited for the analysis of Trandolapril and its impurities, GC-MS can be a valuable complementary technique, especially for volatile or semi-volatile degradation products that may not be readily detected by LC methods. innovareacademics.in The development of a robust GC method for related substance analysis would require careful optimization of several parameters, as outlined in the table below.

Table 1: Key Parameters for GC Method Development for Trandolaprilat Related Substances

ParameterDescriptionConsiderations for Trandolaprilat Analysis
Derivatization Agent Chemical used to convert non-volatile analytes into volatile derivatives.Esterification agents (e.g., diazomethane, BF3/methanol) are commonly used for carboxylic acids.
GC Column The stationary phase where separation occurs.A non-polar or medium-polarity column is typically used for the separation of esterified derivatives.
Injector Temperature Temperature at which the sample is vaporized.Must be high enough for efficient vaporization of derivatives without causing thermal degradation.
Oven Temperature Program Controlled heating of the column to separate compounds based on boiling points.A gradient program is usually necessary to resolve a range of impurities with different volatilities.
Detector Device used to detect the separated compounds.FID provides good sensitivity for organic compounds, while MS offers identification capabilities.

It is crucial to validate the GC method according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the intended purpose of quantifying related substances in this compound. innovareacademics.inresearchgate.net

Solid-State Characterization and Polymorphism Investigations

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For Trandolaprilat, which exists as a monohydrate, a thorough solid-state characterization is essential.

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal lattice and the arrangement of atoms within it.

For this compound, single-crystal X-ray diffraction (SCXRD) would provide precise information on:

The conformation of the Trandolaprilat molecule.

The intermolecular interactions, including hydrogen bonding, within the crystal lattice.

The exact location and bonding environment of the water molecule, confirming its role in the crystal structure.

A patent for polymorphic and pseudopolymorphic forms of Trandolaprilat describes several crystalline forms (A, B, C, D, and E). google.com For instance, Form A is identified as a n-butanol solvate, and Form B is an ethanol (B145695) solvate. google.com The patent includes drawings of the crystal structures of these forms obtained from X-ray measurements, illustrating the asymmetric unit and the packing of molecules. google.com Although specific crystallographic data for the monohydrate form is not detailed in the provided search results, the patent mentions the transformation of a crystalline Form C (with a higher water content) into the stable monohydrate Form D, which has a water content of 4.2%. google.com

Table 2: Information Obtainable from X-ray Crystallography of this compound

ParameterSignificance
Unit Cell Dimensions Defines the size and shape of the repeating unit in the crystal.
Space Group Describes the symmetry elements of the crystal structure.
Atomic Coordinates Provides the precise position of each atom in the unit cell.
Bond Lengths and Angles Confirms the molecular structure and connectivity.
Hydrogen Bonding Network Elucidates the role of the water molecule in stabilizing the crystal lattice.

Polymorphism and Pseudopolymorphism (e.g., Monohydrate Form) Studies

Polymorphism refers to the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism involves the incorporation of solvent molecules (like water in hydrates) into the crystal lattice. ontosight.aikirsoplabs.co.uk These different solid forms can exhibit distinct physicochemical properties. researchgate.net

Studies on Trandolaprilat have revealed the existence of multiple crystalline forms, highlighting the importance of controlling the solid form to ensure product consistency and stability. google.com The monohydrate form of Trandolaprilat (referred to as Form D in a patent) is a key pseudopolymorph. google.com This form is reported to have improved stability, with a decreased tendency to cyclize into the corresponding diketopiperazine, a common degradation product. google.com

The investigation of polymorphism and pseudopolymorphism typically involves a combination of analytical techniques to identify and characterize the different solid forms.

Table 3: Techniques for Polymorphism and Pseudopolymorphism Studies

TechniqueApplication in Trandolaprilat Studies
X-ray Powder Diffraction (XRPD) Used to identify different crystalline forms based on their unique diffraction patterns. The patent for Trandolaprilat shows distinct XRPD patterns for Forms A, C, D, and E. google.com
Thermal Analysis (DSC, TGA) Helps to differentiate polymorphs and pseudopolymorphs by their different melting points, transition temperatures, and solvent loss profiles. nih.gov
Spectroscopy (FTIR, Raman) Can detect differences in the vibrational modes of molecules in different crystal environments.
Microscopy (e.g., Scanning Electron Microscopy - SEM) Provides information on the crystal habit and morphology of different solid forms. researchgate.net

The controlled crystallization process is crucial for obtaining the desired polymorphic or pseudopolymorphic form. For Trandolaprilat, a process is described that involves the transformation of an initially formed crystalline form with a higher water content to the stable monohydrate. google.com

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) in Solid-State Research

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceuticals like this compound. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.comsemanticscholar.org It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, a DSC thermogram would be expected to show an endothermic event corresponding to the dehydration (loss of the water molecule), followed by the melting of the resulting anhydrous form. A study on the related compound trandolapril showed a melting onset at 110 °C with a peak at 128.6 °C. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. particletechlabs.com TGA is particularly useful for quantifying the amount of water in a hydrate. For this compound, a TGA curve would show a distinct mass loss corresponding to the evaporation of one mole of water per mole of Trandolaprilat. The theoretical water content of this compound (C₂₂H₃₀N₂O₅·H₂O, M.W. 420.49 g/mol ) is approximately 4.28%. This aligns with the experimental value of 4.2% reported for Trandolaprilat Form D. google.com

Table 4: Representative Thermal Analysis Data for a Hydrated Pharmaceutical Compound

Thermal EventTechniqueObservationInterpretation
DehydrationDSCEndothermic peakEnergy required to remove water from the crystal lattice.
DehydrationTGAMass lossCorresponds to the percentage of water in the hydrate.
MeltingDSCSharp endothermic peakMelting of the crystalline solid.
DecompositionTGASignificant mass loss at higher temperaturesThermal degradation of the compound.

The combination of DSC and TGA provides a comprehensive thermal profile of this compound, confirming its hydrated nature and thermal stability. mdpi.comresearchgate.net

Other Physico-Chemical Characterization Techniques for Material Science

Beyond the core techniques for structural and thermal analysis, a range of other physico-chemical methods are employed to fully characterize the material properties of this compound. eurofins.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Trandolaprilat molecule and to study intermolecular interactions, such as the hydrogen bonding involving the water molecule. The O-H stretching vibrations of the water molecule and the carboxylic acid groups, as well as the C=O and N-H stretching vibrations, provide a characteristic spectral fingerprint. Studies on the related compound trandolapril have utilized FTIR to confirm its structure. researchgate.net

Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique that provides high-resolution images of the surface morphology and crystal habit of the API. researchgate.net For this compound, SEM can reveal the shape and size distribution of the crystals, which can impact formulation properties such as flowability and dissolution. Research on trandolapril has shown its crystals to be of a columnar habit, appearing long and slender. researchgate.net

Particle Size Analysis: The particle size distribution of an API can significantly affect its dissolution rate and the uniformity of the final dosage form. Techniques such as laser diffraction can be used to determine the particle size distribution of this compound powder.

Solubility Studies: Determining the solubility of this compound in various solvents and at different pH values is crucial for developing suitable formulation strategies. The lipophilicity of Trandolaprilat has been assessed by measuring its n-octanol-water partition coefficient (log Po/w), which was found to be -1.1. nih.gov

Table 5: Summary of Other Physico-Chemical Characterization Techniques

TechniqueInformation ProvidedRelevance to this compound
FTIR Spectroscopy Functional groups, hydrogen bonding.Confirmation of chemical structure and the presence of water of hydration.
Scanning Electron Microscopy (SEM) Crystal morphology, particle shape.Understanding of powder properties and potential impact on manufacturing.
Particle Size Analysis Particle size distribution.Influence on dissolution rate and bioavailability.
Solubility Analysis Solubility in different media.Critical for formulation development and predicting in vivo behavior.

A comprehensive characterization using these techniques provides a deep understanding of the material properties of this compound, which is essential for ensuring the quality, stability, and performance of the final pharmaceutical product.

Mechanistic Investigations of Trandolaprilat Monohydrate at the Molecular and Cellular Level

Enzyme Inhibition Kinetics and Binding Dynamics

The inhibitory activity of trandolaprilat (B1681354) is characterized by its high affinity and slow dissociation from the angiotensin-converting enzyme, which contributes to its prolonged duration of action. nih.gov Kinetic studies are fundamental in quantifying this potent interaction.

Trandolaprilat exerts its therapeutic effect by directly inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). drugbank.comnih.gov The mechanism of inhibition is primarily competitive. Trandolaprilat, the active metabolite, competes with the natural substrate, angiotensin I (ATI), for binding to the active site of ACE. drugbank.com This prevents the conversion of ATI to angiotensin II (ATII), a potent vasoconstrictor. drugbank.comdrugs.com By blocking the production of ATII, trandolaprilat leads to reduced vasoconstriction. drugbank.com

Furthermore, ACE is also identical to kininase II, an enzyme that degrades bradykinin (B550075), a potent vasodilator. drugbank.com The inhibition of this enzyme by trandolaprilat leads to increased levels of bradykinin, which may further contribute to its therapeutic effects through enhanced vasodilation. drugbank.com Trandolaprilat is approximately eight times more active as an ACE inhibitor than its parent compound, trandolapril (B549266). drugs.comfda.gov

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki is a more absolute measure of binding affinity between the inhibitor and the enzyme.

The high potency of trandolaprilat is demonstrated by its low nanomolar IC50 values. nih.gov In vitro studies on purified human renal ACE have shown trandolaprilat to have an IC50 value of 3.2 nM. nih.gov An even greater potency was observed in studies of ACE activity in the aorta, with an IC50 of 1.35 nM. nih.gov These low values signify the high affinity of trandolaprilat for the enzyme. nih.gov

Enzyme SourceIC50 Value (nM)Reference
Purified Human Renal ACE3.2 nih.gov
Aorta ACE1.35 nih.gov

The mechanism by which trandolaprilat inhibits ACE is through direct competition with the enzyme's substrate, angiotensin I. drugbank.com In competitive inhibition, the inhibitor molecule bears a structural similarity to the substrate and binds to the same active site on the enzyme. This binding is reversible and prevents the substrate from binding, thereby inhibiting the enzymatic reaction. The level of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

An analysis of non-competitive inhibition, where an inhibitor binds to an allosteric (non-active) site, is not indicated for trandolaprilat, as its primary mechanism has been established as competitive. The very high affinity of trandolaprilat for ACE, combined with a low dissociation rate, are key factors in its potent and long-lasting inhibitory effect. nih.gov

Ligand-Protein Binding Studies

To fully characterize the interaction between an inhibitor and its target enzyme, biophysical techniques are employed to measure the kinetics and thermodynamics of binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods used for this purpose. While specific studies applying these techniques to trandolaprilat were not identified in the searched literature, their application to other ACE inhibitors provides a clear framework for how such investigations would be conducted.

Surface Plasmon Resonance is an optical technique used to monitor molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., ACE) is immobilized, as a second molecule (the analyte, e.g., trandolaprilat) flows over the surface and binds to it.

This technique provides detailed kinetic data by measuring the association rate (k_on) and the dissociation rate (k_off) of the inhibitor-enzyme complex. The ratio of these rates (k_off/k_on) yields the equilibrium dissociation constant (K_D), a direct measure of binding affinity. SPR has been successfully used to characterize the binding of other pharmacological inhibitors, such as captopril (B1668294) and lisinopril, to ACE, revealing complex binding modes. nih.govresearchgate.net Such an analysis for trandolaprilat would provide precise values for its binding and dissociation kinetics, further explaining its prolonged duration of action.

ParameterDescription
Association Rate Constant (k_on)The rate at which the inhibitor binds to the enzyme.
Dissociation Rate Constant (k_off)The rate at which the inhibitor-enzyme complex breaks apart.
Equilibrium Dissociation Constant (K_D)A measure of binding affinity; the concentration of inhibitor required to occupy 50% of the enzyme active sites at equilibrium.

Isothermal Titration Calorimetry is a technique that directly measures the heat released or absorbed during a binding event. europeanpharmaceuticalreview.comnih.gov In an ITC experiment, a solution of the inhibitor (trandolaprilat) is titrated into a sample cell containing the enzyme (ACE). The resulting heat change is measured, allowing for the determination of a complete thermodynamic profile of the interaction.

A single ITC experiment can determine the binding affinity (K_a, the inverse of K_D), the binding stoichiometry (n), and the enthalpy of binding (ΔH). khanacademy.org From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. This information provides insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). khanacademy.org Calorimetric studies of other ACE inhibitors have shown their binding to be entropically driven. researchgate.net An ITC analysis of trandolaprilat would provide a definitive thermodynamic signature of its binding to ACE.

ParameterDescription
Binding Affinity (K_a)The equilibrium constant for the binding reaction; a measure of the strength of the interaction.
Enthalpy (ΔH)The heat released or absorbed upon binding, reflecting changes in bonding.
Entropy (ΔS)The change in the randomness or disorder of the system upon binding.
Gibbs Free Energy (ΔG)The overall energy change of the binding reaction, indicating spontaneity.
Stoichiometry (n)The ratio of inhibitor molecules bound to each enzyme molecule.

Molecular Modeling and Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the interactions between a ligand like trandolaprilat and its enzyme target, ACE, at an atomic level. nih.gov These methods, including quantum chemical calculations, molecular dynamics, and docking studies, elucidate the structural and energetic basis of its potent inhibitory activity.

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. bsu.edu.az Methods like Density Functional Theory (DFT) or semi-empirical methods such as PM3 can be used to model the electronic structure of trandolaprilat. bsu.edu.az

These calculations provide insights into:

Charge Distribution: Mapping the electrostatic potential reveals the distribution of partial charges across the trandolaprilat molecule. The negatively charged carboxylate groups are crucial for coordinating with the positively charged zinc ion and interacting with cationic residues in the ACE active site.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. bsu.edu.az The energy and localization of these orbitals on the zinc-binding carboxylate groups are critical for the formation of the coordinate bond with the Zn(II) ion in the enzyme's active site.

Such analyses help in understanding the intrinsic properties of trandolaprilat that predispose it to be a potent ACE inhibitor. nih.gov

Table 1: Key Electronic Parameters from Quantum Chemical Calculations

ParameterSignificance in Trandolaprilat-ACE Interaction
Partial Atomic Charges Determines electrostatic interactions; negatively charged carboxylates are key for binding to the positively charged Zn(II) ion and basic amino acid residues.
HOMO Energy/Localization Indicates the molecule's electron-donating capability; relevant for the formation of the coordinate bond with the zinc ion.
LUMO Energy/Localization Indicates the molecule's electron-accepting capability; relevant for charge-transfer interactions within the active site.
Electrostatic Potential Map Visualizes charge-rich and charge-poor regions, highlighting the key sites for electrostatic and hydrogen-bonding interactions with ACE.

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For the trandolaprilat-ACE complex, MD simulations provide a dynamic view of the binding, revealing the stability of the interaction and the conformational changes in both the ligand and the enzyme. researchgate.net

A typical MD simulation of the trandolaprilat-ACE complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a timescale of nanoseconds to microseconds. researchgate.netscienceopen.com Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD trajectory for the trandolaprilat molecule within the ACE binding pocket indicates a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. It can show which amino acid residues in the active site are stabilized or remain flexible upon ligand binding. researchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, confirming the persistence of key interactions predicted by docking studies. researchgate.net

These simulations confirm the stability of the trandolaprilat-ACE complex, which is consistent with its high affinity and slow dissociation rate. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For trandolaprilat, docking studies are used to model its interaction with the active site of ACE, which contains a catalytic zinc ion (Zn(II)). mdpi.commdpi.com The ACE active site is often described in terms of three main pockets: S1, S1', and S2'. mdpi.com

Trandolaprilat, as a dicarboxylate-containing inhibitor, binds to ACE through a series of critical interactions:

Zinc Coordination: One of the carboxylate groups of trandolaprilat forms a strong coordinate bond with the essential Zn(II) ion, mimicking the transition state of substrate hydrolysis. This interaction is stabilized by residues such as His383 and His387. mdpi.com

S1 Pocket Interaction: The alanine (B10760859) side chain of trandolaprilat fits into the S1 pocket, forming hydrophobic interactions with residues like Ala354. mdpi.com

S2' Pocket Interaction: The hydrophobic part of the octahydroindole ring of trandolaprilat occupies the large, non-specific S2' pocket, contributing to its high lipophilicity and affinity. nih.gov

Hydrogen Bonding and Ionic Interactions: The terminal carboxylate group mimics the C-terminus of natural ACE substrates and forms hydrogen bonds and ionic interactions with key residues, including Lys511 and Tyr520. mdpi.comresearchgate.net The carbonyl group of the peptide bond can also form hydrogen bonds with residues like His353 and His513. researchgate.net

Research has demonstrated that trandolaprilat possesses the highest affinity for both the N- and C-domains of ACE when compared to several other clinically used inhibitors like enalaprilat (B1671235) and ramiprilat, underscoring the efficacy of its binding.

Table 2: Predicted Interactions between Trandolaprilat and ACE Active Site Residues

ACE Active Site Pocket/ResidueTrandolaprilat MoietyType of Interaction
Catalytic Site Carboxylate GroupZinc Coordination
His383, His387, Glu411Carboxylate GroupHydrogen Bond / Ionic
S1 Pocket Phenylpropyl GroupHydrophobic Interaction
Ala354, Tyr523Carboxylate GroupHydrogen Bond
S1' Pocket Carbonyl OxygenHydrogen Bond
Glu162N/AN/A
S2' Pocket Octahydroindole RingHydrophobic Interaction
Gln281, Lys511, Tyr520Terminal CarboxylateHydrogen Bond / Ionic

Cellular Biochemical Pathway Modulation in Model Systems

The primary mechanism of action of trandolaprilat is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). nih.gov This system is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.gov By inhibiting ACE, trandolaprilat modulates several downstream biochemical pathways:

Reduction of Angiotensin II Formation: ACE is responsible for converting the inactive decapeptide Angiotensin I (Ang I) into the potent vasoconstrictor octapeptide Angiotensin II (Ang II). Trandolaprilat's inhibition of this step leads to a significant decrease in circulating and tissue levels of Ang II. nih.gov

Inhibition of Vasoconstriction: Ang II mediates vasoconstriction by binding to its type 1 (AT1) receptors on vascular smooth muscle cells, triggering intracellular signaling cascades that lead to cell contraction. Reduced Ang II levels lead to vasodilation and a decrease in blood pressure. nih.gov

Reduction of Aldosterone (B195564) Secretion: Ang II stimulates the adrenal cortex to secrete aldosterone, a hormone that promotes sodium and water retention by the kidneys. By lowering Ang II levels, trandolaprilat indirectly reduces aldosterone secretion, leading to natriuresis and diuresis.

Increase in Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by trandolaprilat leads to an accumulation of bradykinin, which contributes to the drug's therapeutic effect by promoting vasodilation.

Beyond its direct hemodynamic effects, the modulation of the RAAS by trandolaprilat influences other cellular processes. Reduced Ang II signaling has been shown to decrease inflammation, oxidative stress, and fibrosis in tissues such as the heart, kidneys, and blood vessels. mdpi.com

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The high potency of trandolaprilat is a direct result of its specific chemical structure, which has been optimized to fit the ACE active site. Structure-activity relationship (SAR) studies explain how different parts of the molecule contribute to its inhibitory activity. drugdesign.org For dicarboxylate inhibitors like trandolaprilat, several key structural features are essential:

N-Ring with Terminal Carboxylate: The octahydroindole-2-carboxylic acid moiety provides a terminal carboxylate group that is essential for binding. This group mimics the C-terminal carboxylate of natural ACE substrates, anchoring the inhibitor to the active site through interactions with residues like Lys511 and Tyr520. drugdesign.org The large, hydrophobic nature of this heterocyclic ring system also enhances potency. nih.gov

Zinc-Binding Group: The second carboxylate group, part of the N-(1-carboxy-3-phenylpropyl)alanyl side chain, acts as the crucial zinc-binding ligand. This group's ability to effectively coordinate with the Zn(II) ion is a primary determinant of inhibitory strength.

Mimicry of Substrate Side Chains: The ethyl group attached to the chiral carbon in the side chain mimics the alanine side chain of natural substrates, allowing for optimal positioning within the S1 pocket.

Stereochemistry: The specific stereochemistry of the chiral centers in trandolaprilat is critical for ensuring the correct spatial orientation of the binding groups to interact optimally with the enzyme's active site.

Modifications to any of these key regions, such as altering the zinc-binding group, changing the size or hydrophobicity of the N-ring, or inverting the stereochemistry, would be expected to significantly impact the compound's inhibitory potency (IC50 value). nih.govnih.gov

Table 3: Structure-Activity Relationship (SAR) of Trandolaprilat

Structural FeatureRole in ACE InhibitionEffect of Modification
Octahydroindole-2-carboxylate Mimics C-terminus of substrate; anchors to active site via H-bonds and ionic interactions.Removal or alteration of the carboxylate group drastically reduces potency.
N-Alkyl Side Chain Carboxylate Primary zinc-binding group; mimics the transition state.Replacement with less effective zinc-binding groups (e.g., amide) reduces inhibitory activity.
Phenylpropyl Moiety Provides hydrophobic interactions within the S1 pocket.Altering the length or aromaticity can affect binding affinity.
Specific Stereochemistry Ensures correct 3D orientation of all interacting functional groups.Inversion of stereocenters leads to a significant loss of activity due to steric clashes and improper alignment.

Metabolism and Biotransformation Pathways of Trandolaprilat Monohydrate

Enzymatic Pathways Involved in Trandolapril (B549266) Hydrolysis to Trandolaprilat (B1681354)

The conversion of trandolapril to trandolaprilat is a critical step, as trandolaprilat is approximately eight times more potent in its ability to inhibit the angiotensin-converting enzyme (ACE). nih.govfda.gov This bioactivation is predominantly a hydrolytic process catalyzed by specific enzymes within the liver. nih.govnih.govnih.gov

The primary enzymatic pathway for the activation of the prodrug trandolapril is hydrolysis, which is mediated by carboxylesterase 1 (CES1) in the liver. nih.govnih.gov CES1 is a key enzyme in the metabolism of many drugs, particularly prodrugs that contain ester groups requiring hydrolysis for activation. nih.govresearchgate.net This enzyme accounts for the vast majority of the total hydrolytic activity found in the human liver. nih.gov

Genetic variations in the CES1 enzyme can significantly impact the rate of trandolapril activation. nih.gov A specific genetic variant, G143E (rs71647871), has been shown in laboratory studies to impair this activation process. nih.govnih.gov An in vitro incubation study using human liver samples demonstrated that the rate of trandolapril activation was markedly lower in livers from individuals heterozygous for the G143E variant compared to those without it. nih.gov

Table 1: Impact of CES1 G143E Variant on Trandolapril Activation In Vitro
Data derived from an in vitro incubation study comparing trandolapril activation in human livers. nih.govresearchgate.net

The cytochrome P450 (CYP) system is a major family of enzymes responsible for Phase I metabolism of a vast number of drugs. researchgate.net However, for trandolapril, the primary metabolic pathway is hydrolysis via esterases, not oxidation by CYP enzymes. nih.govnih.gov While some ACE inhibitors may undergo partial metabolism by CYP enzymes, this is not the principal route for trandolapril's bioactivation or subsequent breakdown. muni.cz The available literature on trandolapril metabolism focuses on ester hydrolysis as the crucial activation step, with minimal discussion of significant involvement from the CYP450 system. nih.gov

The biotransformation of drugs is generally categorized into Phase I and Phase II reactions. wfsahq.orgresearchgate.net

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule. The hydrolysis of the ethyl ester group of trandolapril to form the carboxylic acid group in trandolaprilat is a classic example of a Phase I hydrolytic reaction. nih.govflinders.edu.au This conversion increases the polarity of the molecule.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the drug or its metabolite, further increasing water solubility to facilitate excretion. wfsahq.org Following the initial hydrolysis, both trandolapril and its active metabolite trandolaprilat can undergo Phase II reactions. Specifically, the formation of glucuronide conjugates of both compounds has been identified. drugbank.com

Metabolite Identification and Structural Elucidation

Following administration, trandolapril is metabolized into several compounds. The primary and pharmacologically active metabolite is trandolaprilat, the diacid form of the drug. drugbank.comhmdb.ca In addition to trandolaprilat, at least seven other metabolites have been identified. drugbank.com These include glucuronide conjugated derivatives of both trandolapril and trandolaprilat. drugbank.com Another identified metabolite is a diketopiperazine derivative, which is a common cyclized byproduct of drugs containing a dipeptide-like structure. drugbank.com

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Fractions

In vitro models are essential tools for studying the metabolic pathways of drugs. dls.com These systems, which use components derived from the liver, allow researchers to investigate specific enzymatic processes in a controlled environment.

Subcellular fractions like liver microsomes, which are rich in CYP enzymes, and intact liver cells (hepatocytes) are standard models for metabolism studies. For trandolapril, studies have utilized human liver preparations to investigate its activation. nih.gov

One key study performed incubations with human liver S9 fractions (a subcellular fraction containing both microsomal and cytosolic enzymes) from a panel of donors. nih.govnih.gov This research confirmed that the activation of trandolapril to trandolaprilat is significantly impaired in liver tissue from individuals carrying the CES1 G143E genetic variant. nih.govresearchgate.net The mean rate of trandolaprilat formation in livers heterozygous for the variant was only 42% of the rate observed in livers without the variant. nih.govresearchgate.net Such studies are crucial for understanding the enzymatic basis of drug activation and the potential for inter-individual variability in metabolic capacity. nih.gov

Intestinal Metabolism Investigations

The conversion of the prodrug trandolapril to its pharmacologically active diacid metabolite, trandolaprilat, is a critical step in its mechanism of action. fda.govdrugbank.com This biotransformation occurs primarily through the enzymatic hydrolysis of the ester group. smpdb.ca Investigations into the site of this conversion have focused on the liver and the intestine, two primary sites for drug metabolism.

The major enzymes responsible for the hydrolysis of many therapeutic agents are carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2). nih.govbohrium.comresearchgate.net These enzymes exhibit distinct tissue distribution and substrate specificity. nih.govbohrium.comresearchgate.net CES1 is predominantly expressed in the human liver, whereas CES2 is the major form found in the intestine. nih.govnih.gov

To elucidate the role of the intestine in the first-pass metabolism of trandolapril, in vitro studies were conducted using human intestinal microsomes (HIM), which are rich in CES2. nih.govbohrium.comresearchgate.net Research demonstrated that when trandolapril was incubated with human liver microsomes (HLM), it was rapidly hydrolyzed to trandolaprilat. nih.govbohrium.comresearchgate.net In stark contrast, incubations with human intestinal microsomes did not result in any detectable formation of trandolaprilat. nih.govbohrium.comresearchgate.net This suggests that trandolapril is a selective substrate for CES1 and that CES2, the primary intestinal carboxylesterase, has little to no catalytic activity towards this compound. nih.govbohrium.comresearchgate.net These findings indicate that the intestinal first-pass metabolism of trandolapril to trandolaprilat is negligible.

EnzymePrimary Tissue LocationSubstrateMetabolic ActivityResulting Metabolite
Carboxylesterase 1 (CES1)LiverTrandolaprilHighTrandolaprilat
Carboxylesterase 2 (CES2)IntestineTrandolaprilNo detectable activityNone detected

Species-Specific Metabolic Differences in Pre-clinical Models

Preclinical studies are essential for evaluating the metabolic behavior of new drugs before human trials, with animal models such as rats, dogs, and monkeys commonly used. nih.govnih.gov However, significant interspecies differences in the expression, composition, and catalytic activities of drug-metabolizing enzymes can lead to variations in the pharmacokinetics and metabolism of a compound. nih.govresearchgate.netsemanticscholar.org

For trandolapril, its conversion to the active metabolite trandolaprilat is the primary metabolic pathway. This conversion has been demonstrated in various preclinical models, which have been used to study the drug's pharmacodynamic effects. For instance, studies in spontaneously hypertensive rats (SHR) and dogs have shown significant blood pressure reduction, indicating effective in vivo hydrolysis of the prodrug to the active trandolaprilat. nih.gov

Further research in specific animal models has explored other aspects of trandolaprilat's disposition. A study using Sprague-Dawley rats investigated the hepatobiliary excretion of trandolaprilat. nih.gov While the fundamental metabolic pathway—hydrolysis of trandolapril—is consistent, the rate and extent of this conversion, as well as subsequent metabolite profiles, can differ between species due to variations in carboxylesterase activity and other metabolizing enzymes. nih.govmdpi.com Such differences are a critical consideration when extrapolating preclinical data to predict human pharmacokinetics. nih.govsemanticscholar.org

Preclinical ModelKnown Metabolic/Disposition FindingPrimary Implication
Spontaneously Hypertensive Rats (SHR)Demonstrated antihypertensive effect. nih.govEffective in vivo conversion of trandolapril to trandolaprilat.
Sprague-Dawley RatsStudied for hepatobiliary excretion of trandolaprilat. nih.govProvides data on the elimination pathways of the active metabolite in this species.
DogsDemonstrated antihypertensive and cardioprotective effects. nih.govEffective in vivo conversion of trandolapril to trandolaprilat.

Pre Clinical Research Models for Mechanistic Insights

In Vitro Cell-Based Assays for Target Engagement and Pathway Analysis

In vitro studies have been fundamental in characterizing the direct effects of trandolaprilat (B1681354) on vascular cells and in dissecting the molecular pathways it influences.

While specific cell line details for Trandolaprilat Monohydrate are not extensively detailed in the available literature, research on ACE inhibitors frequently utilizes primary cultures of endothelial cells and vascular smooth muscle cells (VSMCs) to model the vascular environment. For instance, studies investigating endothelium-dependent responses have used isolated rings of femoral or left circumflex coronary arteries from dogs and thoracic aortas from normotensive rats suspended in organ chambers for isometric tension recording nih.gov. These tissue preparations, containing endothelial and smooth muscle cells in their native arrangement, are maintained under physiological conditions to assess vascular reactivity.

Human coronary artery endothelial cells (HCAECs) have also been employed in broader studies of vascular biology and disease, providing a relevant human cell model to investigate the effects of various stimuli and therapeutic agents on endothelial function nih.govnih.gov.

General proteomic analyses of vascular smooth muscle cells (VSMCs) have identified numerous proteins involved in regulating vascular tone and remodeling, processes that are significantly impacted by ACE inhibitors nih.gov. These studies provide a foundational understanding of the protein landscape that trandolaprilat likely influences.

Table 1: Potential Molecular Targets for Gene Expression and Proteomic Analysis of this compound
Molecular TargetCell TypePotential Effect of TrandolaprilatRationale
Angiotensin-Converting Enzyme (ACE)Endothelial Cells, Smooth Muscle CellsInhibition of activityPrimary mechanism of action
Angiotensin II Type 1 Receptor (AT1R)Smooth Muscle Cells, Cardiac FibroblastsDownregulation of signalingConsequence of reduced Angiotensin II production
Bradykinin (B550075) B2 ReceptorEndothelial CellsUpregulation of signalingDue to inhibition of bradykinin degradation
Transforming Growth Factor-beta (TGF-β)Fibroblasts, Mesangial CellsDecreased expression/activityDownstream effect of Angiotensin II inhibition, related to anti-fibrotic properties
Matrix Metalloproteinases (MMPs)Fibroblasts, Inflammatory CellsModulation of expression/activityInvolved in tissue remodeling and fibrosis

Trandolaprilat's primary mechanism is the inhibition of ACE, which is a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition directly leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator nih.govmdpi.com.

In vitro experiments using isolated arterial rings have demonstrated that trandolaprilat does not directly trigger the release of endothelium-derived relaxing factor (EDRF), but it significantly enhances endothelium-dependent relaxation in the presence of angiotensin I or bradykinin nih.gov. This suggests that its vasodilatory effects are mediated through its interaction with the converting enzyme, leading to reduced angiotensin II-mediated vasoconstriction and potentiated bradykinin-induced vasodilation nih.gov.

Furthermore, investigations into the broader signaling cascades affected by angiotensin II reveal that its inhibition by agents like trandolaprilat would impact pathways involved in inflammation, oxidative stress, and cellular growth nih.gov.

In Vivo Animal Models for Pathophysiological Mechanism Studies

Animal models have been indispensable for understanding the systemic effects of this compound on cardiovascular and renal pathophysiology.

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension and has been instrumental in evaluating the antihypertensive and cardioprotective effects of trandolapril (B549266). In aged SHRs with heart failure, subchronic treatment with trandolapril resulted in a marked regression of cardiac and vascular hypertrophy nih.gov. Specifically, trandolapril treatment led to a significant decrease in ventricular hypertrophy and aortic media hypertrophy nih.gov. In the mesenteric artery, trandolapril induced a complete regression of media hypertrophy and a notable decrease in the extracellular matrix surface nih.gov.

Another key model is the stroke-prone spontaneously hypertensive rat (SHRSP) . Long-term oral administration of trandolapril in young, salt-loaded SHRSP prevented stroke and mortality nih.gov. This protective effect was associated with the suppression of vascular fibrinoid necrosis in the brain, kidney, and heart, as well as a dose-dependent reduction in arterial thickening, infarction, and fibrosis in the myocardium nih.gov.

The aortocaval fistula (ACF) rat model , which induces chronic volume overload leading to eccentric cardiac hypertrophy and heart failure, has also been used. In this model, trandolapril substantially reduced electrical proarrhythmic remodeling and mortality, although its effect on cardiac hypertrophy was less pronounced frontiersin.org.

Table 2: Cardiovascular Effects of Trandolapril in Hypertensive Animal Models
Animal ModelCardiovascular ParameterEffect of Trandolapril TreatmentReference
Aged Spontaneously Hypertensive Rat (SHR) with Heart FailureVentricular HypertrophySignificantly decreased (-24%) nih.gov
Aged Spontaneously Hypertensive Rat (SHR) with Heart FailureAortic Media HypertrophySignificantly decreased nih.gov
Aged Spontaneously Hypertensive Rat (SHR) with Heart FailureMesenteric Artery Media HypertrophyComplete regression nih.gov
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)Myocardial Arterial ThickeningDose-dependently reduced nih.gov
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)Myocardial Infarction and FibrosisDose-dependently reduced nih.gov
Aortocaval Fistula (ACF) RatMortalitySubstantially reduced frontiersin.org

The Goldblatt (two-kidney, one-clip; 2K1C) rat model of renovascular hypertension has been utilized to assess the effects of trandolapril on the kidneys. In this model, four weeks of oral treatment with trandolapril led to a dose-dependent decrease in blood pressure and a complete regression of cardiac and vascular hypertrophy at a dose of 1 mg/kg/day nih.gov. Histochemical studies in Goldblatt hypertensive rats have shown alterations in the kidneys that are indicative of the pathophysiological state, though specific effects of trandolaprilat on these changes were not detailed in the provided search results documentsdelivered.comnih.gov.

In the SHRSP model, trandolapril treatment dose-dependently reduced glomerular and tubulointerstitial lesions in the kidney nih.gov. This renoprotective effect was associated with the prevention of vascular fibrinoid necrosis within the renal vasculature nih.gov.

Furthermore, in a rat model of renal ischemia-reperfusion injury, pretreatment with trandolapril significantly decreased kidney damage ekb.eg. This was evidenced by reduced serum urea (B33335) and creatinine (B1669602) levels, as well as decreased renal tissue levels of inflammatory and apoptotic markers such as IL-6, Kim-1, and caspase-3 ekb.eg.

Table 3: Renal Effects of Trandolapril in Animal Models
Animal ModelRenal Parameter/PathologyEffect of Trandolapril TreatmentReference
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)Glomerular LesionsDose-dependently reduced nih.gov
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)Tubulointerstitial LesionsDose-dependently reduced nih.gov
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)Renal Vascular Fibrinoid NecrosisMarkedly prevented or abolished nih.gov
Renal Ischemia-Reperfusion Injury (Rat)Serum Urea and CreatinineSignificantly reduced ekb.eg
Renal Ischemia-Reperfusion Injury (Rat)Renal IL-6, Kim-1, Caspase-3Significantly reduced ekb.eg

Biochemical Markers and Enzyme Activity in Animal Tissues

Pre-clinical investigations in animal models have been instrumental in characterizing the enzymatic interaction and downstream biochemical effects of trandolaprilat, the active diacid metabolite of the prodrug trandolapril. The primary molecular target of trandolaprilat is angiotensin-converting enzyme (ACE), a key metalloenzyme in the renin-angiotensin-aldosterone system (RAAS).

Studies focusing on enzyme activity have demonstrated the high potency of trandolaprilat. In in vitro assays using various animal tissues, trandolaprilat was found to be approximately three to five times more potent as an ACE inhibitor than enalaprilat (B1671235), the active form of enalapril (B1671234). The high potency of trandolaprilat is underscored by its low IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity nih.gov. For instance, in studies with purified human renal ACE, trandolaprilat exhibited an IC50 of 3.2 nM, while its activity against ACE in the aorta showed an IC50 of 1.35 nM.

Ex vivo studies in spontaneously hypertensive rats (SHRs) further validate this potent and sustained enzymatic inhibition. Following a 14-day treatment period with the parent compound trandolapril, ACE activity in various organs was inhibited to a degree that made trandolapril appear 400- to 1,000-fold more active than enalapril bioivt.com. This profound and lasting effect on tissue-level ACE is a hallmark of the compound's mechanism.

Beyond direct enzyme inhibition, research in animal models of disease has identified effects on other biochemical markers. In mice with obstructive nephropathy, administration of trandolapril led to a reduction in renal fibrosis, a therapeutic effect associated with the modulation of key biochemical markers. Specifically, the treatment was observed to decrease the levels of the proinflammatory cytokines RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and TNF-α (Tumor Necrosis Factor-alpha) in the kidney.

Table 1: In Vitro Inhibitory Potency (IC50) of Trandolaprilat against Angiotensin-Converting Enzyme (ACE)

Target Enzyme Source IC50 Value (nM)
Aorta ACE 1.35
Purified Human Renal ACE 3.2

Pharmacokinetic Analysis in Pre-clinical Species

Absorption and Distribution Mechanisms in Animal Models

Pharmacokinetic studies in pre-clinical species highlight the key physicochemical properties of trandolaprilat that govern its absorption and distribution. A defining characteristic of trandolaprilat is its high lipophilicity compared to other ACE inhibitors like enalaprilat and temocaprilat (B1682742) bioivt.comfrontiersin.orgnih.gov. This property is believed to facilitate enhanced penetration into various tissues, contributing to its sustained pharmacological effect nih.govnih.gov. The partition coefficient (log Po/w) of trandolaprilat has been measured at -1.1, indicating it is approximately 30 times more lipophilic than temocaprilat frontiersin.org.

The distribution of the compound to target tissues has been confirmed through direct visualization techniques. Autoradiography studies using radiolabeled 3H-trandolaprilate in rats have successfully visualized ACE-bound compound in the brain as well as in various extraneural tissues. This provides direct evidence of the compound's ability to cross biological membranes and distribute to key sites of action.

The prolonged duration of action observed with trandolapril is attributed not only to its high affinity for ACE but also to its persistent inhibition of the enzyme within vascular tissue. This lasting local effect is thought to be a direct result of its high lipophilicity, which allows for greater tissue accumulation and a longer elimination half-life from these specific tissue compartments nih.gov.

Clearance and Excretion Mechanisms in Pre-clinical Species

The mechanisms of clearance and excretion for trandolaprilat have been investigated in pre-clinical models to understand its elimination pathways. While it has been proposed that the active metabolite is primarily excreted through the bile, specific mechanistic studies in rats have provided more nuanced insights frontiersin.org. Research utilizing canalicular membrane vesicles (CMVs) from Sprague-Dawley rats was conducted to determine if trandolaprilat is a substrate for the canalicular multispecific organic anion transporter (cMOAT), an ATP-dependent active transporter crucial for biliary excretion of many compounds.

Table 2: Approximate Excretion Routes for Trandolapril and its Metabolites

Excretion Route Percentage of Dose
Urine 4–33%
Feces 66%

Target Validation and Off-Target Binding Studies in Research Models

Target validation studies in pre-clinical models have firmly established angiotensin-converting enzyme (ACE) as the primary and intended pharmacological target of trandolaprilat nih.gov. The compound exhibits a very high affinity for ACE, coupled with a low dissociation rate, which underlies its potent and prolonged inhibitory action nih.gov. This has been quantitatively confirmed through binding assays that determined low nanomolar IC50 values against ACE from various tissue sources bioivt.com.

Functional validation of this target engagement has been demonstrated in animal models of hypertension. In spontaneously hypertensive rats (SHRs), administration of trandolapril results in a dose-dependent reduction in blood pressure, an effect that directly correlates with the inhibition of ACE activity in tissues bioivt.comnih.gov. The sustained antihypertensive effect is particularly linked to the long-lasting inhibition of ACE located in vascular tissue nih.gov.

In addition to confirming on-target activity, pre-clinical studies have also been employed to investigate potential off-target interactions. One such study explored the interaction of trandolaprilat with the cMOAT transporter (also known as Multidrug Resistance-Associated Protein 2 or MRP2), which is involved in the biliary excretion of various substances. The research found that trandolaprilat did not inhibit the function of this transporter, suggesting a lack of significant off-target binding or interaction with the cMOAT system frontiersin.org. This finding is important for understanding the compound's selectivity and pharmacokinetic profile.

Stability, Degradation, and Impurity Profiling of Trandolaprilat Monohydrate

Degradation Pathways and Mechanisms

The degradation of trandolaprilat (B1681354), similar to its parent compound trandolapril (B549266), is anticipated to proceed through several key pathways, including hydrolysis, oxidation, and photolysis.

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, particularly those containing ester or amide functional groups. vscht.cz Trandolapril itself is a prodrug that undergoes in-vivo hydrolysis of its ethyl ester group to form the active metabolite, trandolaprilat. nih.gov This inherent susceptibility to hydrolysis suggests that the amide linkage in the trandolaprilat molecule could also be a site for hydrolytic cleavage under certain conditions, such as exposure to acidic or alkaline environments. mdpi.com Studies on trandolapril have shown that it undergoes degradation in acidic, basic, and neutral hydrolytic conditions. researchgate.net For instance, degradation has been observed in 0.1M HCl, 0.1M NaOH, and water at elevated temperatures. researchgate.net

Oxidation is another significant degradation pathway for pharmaceuticals and can be initiated by exposure to oxygen, peroxides, or certain excipients. nih.gov While the core structure of trandolaprilat is generally stable, certain functional groups can be susceptible to oxidation. Forced degradation studies on the prodrug trandolapril have demonstrated its lability under oxidative stress conditions, such as exposure to hydrogen peroxide. researchgate.netijpsdronline.com These studies have resulted in the formation of several oxidative degradation products. researchgate.net The specific sites of oxidation on the trandolaprilat molecule would likely involve moieties that can be readily oxidized, although detailed mechanisms for trandolaprilat itself are not extensively documented.

Photodegradation can occur when a drug molecule absorbs light energy, leading to chemical reactions that alter its structure. ajpaonline.com The photostability of a drug is an important parameter evaluated during its development. Studies conducted on trandolapril suggest that it is relatively stable when exposed to direct sunlight or UV light. researchgate.net One study indicated that trandolapril did not show significant degradation under photolytic stress conditions. researchgate.net Based on these findings for the prodrug, it is plausible that trandolaprilat also possesses a degree of photostability.

Identification and Structural Elucidation of Degradation Products and By-products

The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and ensuring the safety of a drug product. For trandolapril, several degradation products have been identified following forced degradation studies. The primary hydrolytic degradation product of trandolapril is its active metabolite, trandolaprilat. nih.gov

Further degradation under various stress conditions can lead to other by-products. Ultra-high performance liquid chromatography (UPLC) coupled with electrospray tandem mass spectrometry has been utilized for the rapid analysis and structural characterization of trandolapril and its degradation products. nih.gov This technique allows for the determination of the kinetics of degradation and the elucidation of the structures of by-products formed during stress testing. nih.gov

Forced Degradation Studies (Stress Testing) under Various Conditions

Forced degradation studies, or stress testing, are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. ijpsdronline.com These studies involve subjecting the drug to more severe conditions than those used for accelerated stability testing. ijpsdronline.comijpsdronline.com

For trandolapril, forced degradation studies have been conducted under a variety of conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. ijpsdronline.com These studies have shown that trandolapril is susceptible to degradation under acidic, basic, and oxidative conditions. ijpsdronline.com In contrast, the drug has been found to be relatively stable under photolytic and thermal stress. ijpsdronline.com

Below is a table summarizing the results of forced degradation studies on trandolapril, which provides insight into the potential stability of trandolaprilat.

Stress ConditionReagent/ConditionTemperatureDurationObservations
Acid Hydrolysis 1N HClRoom Temperature & 70°C45 minutesDegradation observed. ijpsdronline.com
Base Hydrolysis 1N NaOHRoom Temperature & 70°C30 minutesSignificant degradation observed. ijpsdronline.com
Oxidative 30% H₂O₂50°C25 minutesDegradation with the formation of multiple products. researchgate.netijpsdronline.com
Photolytic Sunlight (60,000-70,000 lux)Ambient2 daysStable. researchgate.net
Thermal Hot Air Oven50°C60 daysStable. researchgate.net

Impurity Profiling and Control Strategies for Synthetic Routes

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. veeprho.com These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance (degradation products). veeprho.com Regulatory authorities require a thorough understanding of the impurity profile of any API to ensure its safety and efficacy. nih.gov

Control strategies for impurities in the synthetic route of trandolaprilat would involve:

Careful selection and control of starting materials and reagents.

Optimization of reaction conditions to minimize the formation of by-products.

Implementation of appropriate purification steps to remove process-related impurities and unreacted starting materials.

Characterization of all identified impurities and setting appropriate specifications based on regulatory guidelines.

The development of a robust analytical method, such as a stability-indicating HPLC method, is crucial for the separation and quantification of all potential impurities and degradation products. ijpsdronline.com

Compatibility Studies with Excipients for Chemical Stability Research

The interaction between an API and the excipients in a dosage form can significantly impact the stability of the final product. sjf.edu Drug-excipient compatibility studies are therefore a crucial part of pre-formulation research to identify potential physical or chemical interactions that could lead to degradation. sjf.edujournaljpri.com

Research into the compatibility of the prodrug Trandolapril with commonly used natural excipients provides valuable insights. A study investigated the interactions between Trandolapril and alpha-lactose monohydrate, microcrystalline cellulose, and pregelatinized starch using thermoanalytic techniques. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were employed to assess compatibility. researchgate.net

The findings from these analyses demonstrated that Trandolapril is fully compatible with all the tested excipients at temperatures up to 100°C. researchgate.net This compatibility was further confirmed by complementary methods including X-ray powder diffraction (XRPD), Fourier transform-infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM), which corroborated the thermal analysis results. researchgate.net Such studies are fundamental in selecting appropriate excipients to ensure the stability of the API in a solid dosage form. researchgate.net

Table 1: Compatibility of Trandolapril with Common Excipients
ExcipientAnalytical Technique(s) UsedCompatibility FindingSource
α-Lactose MonohydrateDSC, TGA, XRPD, FT-IR, SEMCompatible up to 100°C researchgate.net
Microcrystalline CelluloseDSC, TGA, XRPD, FT-IR, SEMCompatible up to 100°C researchgate.net
Pregelatinized StarchDSC, TGA, XRPD, FT-IR, SEMCompatible up to 100°C researchgate.net

Influence of Environmental Factors (e.g., Temperature, Humidity, pH) on Chemical Stability

Environmental factors are critical in determining the chemical stability of pharmaceutical compounds. lettersinhighenergyphysics.com Stress testing under various conditions such as elevated temperature, humidity, and different pH levels helps to identify likely degradation products and establish the intrinsic stability of a molecule. tsijournals.com

Forced degradation studies on Trandolapril have been conducted under conditions prescribed by the International Conference on Harmonisation (ICH) to establish its degradation pathways. tsijournals.comajrconline.org These studies reveal that Trandolaprilat, identified as '(2S,3aR, 7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl] amino] propanoyl]octahydro-1H-indole-2-carboxylic acid' or Impurity-1, is a significant degradation product, particularly under hydrolytic conditions. tsijournals.com

Influence of pH (Hydrolysis)

Hydrolysis is a common degradation pathway for many drugs, and its rate is often pH-dependent. vscht.cz Trandolapril shows significant degradation under hydrolytic stress, with the extent of degradation varying considerably between acidic, neutral, and alkaline conditions. researchgate.net

Acidic Conditions: In an acidic medium (0.01 N HCl at 50°C for 15 minutes), Trandolapril underwent degradation of about 6.1%, forming several degradation products, including Trandolaprilat. tsijournals.com Another study noted slight degradation of less than 0.4% under acidic stress. researchgate.net

Alkaline Conditions: The degradation is significantly more pronounced in alkaline conditions. researchgate.net In a 0.01 N NaOH solution at 50°C for 30 minutes, the total degradation of Trandolapril was approximately 13.2%. tsijournals.com This indicates a higher susceptibility to base-catalyzed hydrolysis.

Neutral Conditions: When exposed to water at 50°C for 90 minutes, Trandolapril also showed major degradation, with Trandolaprilat being one of the primary products formed. tsijournals.com

Influence of Temperature and Humidity

Temperature and humidity are known to accelerate the chemical degradation of pharmaceuticals. lettersinhighenergyphysics.com

Temperature (Dry Heat): In dry heat conditions, Trandolapril demonstrates relative stability. When the drug powder was exposed to a temperature of 105°C for 24 hours, no decomposition was observed. tsijournals.com Another study noted that while some degradation occurred under dry heat, the drug was more stable compared to hydrolytic or oxidative stress. ajrconline.org

Humidity: Moisture can significantly affect the stability of solid formulations. lettersinhighenergyphysics.com While specific studies on the effect of humidity on Trandolaprilat Monohydrate are not detailed, the significant degradation observed during neutral hydrolysis suggests that moisture is a critical factor in its stability. tsijournals.com The water sorption capacity of excipients can also play a role, as a layer of condensed water on an excipient's surface can facilitate the degradation of a moisture-sensitive drug. nih.gov

Oxidative Stress

Oxidation is another potential degradation pathway. When exposed to 1% hydrogen peroxide at 50°C for 2 hours, Trandolapril experienced extensive degradation of about 27%. tsijournals.com This indicates that the molecule is susceptible to oxidation, forming several by-products. tsijournals.comresearchgate.net

Table 2: Summary of Trandolapril Degradation Under Various Stress Conditions
Stress ConditionParametersExtent of DegradationMajor Degradation Products (including Trandolaprilat)Source
Acid Hydrolysis0.01 N HCl at 50°C for 15 min~6.1%Products at RRTs 0.27, 0.39 (Trandolaprilat), and 2.51 tsijournals.com
Alkaline Hydrolysis0.01 N NaOH at 50°C for 30 min~13.2%Products at RRTs 0.31, 0.39 (Trandolaprilat), and 1.11 tsijournals.com
Neutral HydrolysisWater at 50°C for 90 minMajor degradation observedProducts at RRTs 0.39 (Trandolaprilat) and 1.10 tsijournals.com
Oxidation1% H₂O₂ at 50°C for 2 h~27%Products at RRTs 0.39 (Trandolaprilat), 1.10, and 2.51 tsijournals.com
Dry Heat105°C for 24 hNo decomposition observedN/A tsijournals.com

*RRT = Relative Retention Time

Future Directions and Emerging Research Avenues for Trandolaprilat Monohydrate

Development of Advanced Analytical Methodologies for Trace Analysis

The accurate quantification of trandolaprilat (B1681354) in biological matrices is fundamental for pharmacokinetic and metabolomic studies. While methods like high-performance liquid chromatography (HPLC) have proven effective, future research is focused on developing methodologies with enhanced sensitivity and specificity for trace-level analysis. nih.govnih.gov The pursuit of these advanced techniques is crucial for understanding the subtle distribution and long-term presence of the compound in various tissues.

Emerging trends in analytical chemistry suggest a move towards hyphenated techniques that offer superior resolution and detection limits. The development of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods represents a significant step forward. These methods can provide the requisite sensitivity to detect minute concentrations of trandolaprilat and its metabolites in complex samples like plasma and tissue homogenates.

Future research will likely focus on:

Miniaturization and High-Throughput Screening: Developing microfluidic-based analytical systems (Lab-on-a-Chip) for rapid, high-throughput analysis of trandolaprilat from very small sample volumes.

Advanced Detection Systems: Exploring novel mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), for unambiguous identification and quantification of trace-level metabolites.

Biosensor-Based Assays: Investigating the potential of electrochemical or optical biosensors for real-time, in-situ monitoring of trandolaprilat levels, which could offer significant advantages in clinical monitoring.

Analytical TechniquePrinciplePotential Advantage for Trandolaprilat Analysis
UHPLC-MS/MSCombines the separation power of UHPLC with the high sensitivity and specificity of tandem mass spectrometry.Enables quantification of picogram-level concentrations in complex biological fluids.
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for precise elemental composition determination.Facilitates the identification of unknown metabolites and degradation products of trandolaprilat.
BiosensorsUtilize biological recognition elements (e.g., enzymes, antibodies) coupled to a transducer to detect the target analyte.Offers potential for rapid, portable, and continuous monitoring without extensive sample preparation.

Exploration of Novel Mechanistic Insights at the Molecular Interface

Trandolaprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). nih.govcvphysiology.comnews-medical.net It is known to have a very high affinity for ACE and a correspondingly low dissociation rate, contributing to its prolonged duration of action. nih.gov However, a deeper understanding of its interaction at the molecular level is an active area of research. ACE has two active domains, the N-domain and the C-domain, which may have different physiological roles. drugbank.com

Future investigations will leverage advanced computational and structural biology techniques to dissect the specific interactions between trandolaprilat and the distinct domains of the ACE enzyme. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding kinetics and conformational changes that govern the inhibitory process. biorxiv.orgmdpi.commdpi.com

Key research avenues include:

Domain-Specific Inhibition: Elucidating the differential binding affinity and inhibitory kinetics of trandolaprilat for the N- and C-domains of ACE. This could reveal more subtle aspects of its pharmacological profile.

Computational Modeling: Using in silico methods to predict how structural modifications to trandolaprilat could enhance its binding affinity or selectivity. biorxiv.org

Structural Biology: Obtaining high-resolution crystal structures of trandolaprilat in complex with ACE to visualize the precise atomic interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-enzyme complex.

Research TechniqueObjectiveExpected Outcome for Trandolaprilat Research
Molecular DockingPredicts the preferred orientation of trandolaprilat when bound to the ACE active site.Identification of key amino acid residues involved in binding and stabilization.
Molecular Dynamics SimulationSimulates the movement of the trandolaprilat-ACE complex over time.Understanding the stability of the binding and the dynamic nature of the interaction.
X-ray CrystallographyDetermines the three-dimensional atomic structure of the inhibitor-enzyme complex.Provides a definitive map of the molecular interface, guiding rational drug design.

Sustainable and Efficient Synthesis Technologies

The chemical synthesis of complex pharmaceutical molecules like trandolaprilat often involves multiple steps and the use of costly or environmentally challenging reagents. epo.orgthieme.de A significant future direction in pharmaceutical chemistry is the development of green and sustainable synthesis routes. For trandolaprilat, this involves focusing on key structural components, such as its octahydroindole-2-carboxylic acid backbone. nih.govp3bio.comdrugbank.com

Research into biocatalysis and green chemistry principles offers promising alternatives to traditional chemical methods. utm.myutm.my The use of enzymes or whole-cell systems can lead to more efficient, stereoselective, and environmentally benign production processes. utm.myresearchgate.net

Future efforts in this area will likely concentrate on:

Biocatalytic Synthesis: Employing engineered enzymes or microorganisms for the stereoselective synthesis of key precursors, reducing the need for chiral separations and protecting group chemistry. utm.myutm.my

Green Solvents and Catalysts: Replacing conventional organic solvents with aqueous media or other green alternatives and developing recyclable, non-toxic catalysts to improve the environmental footprint of the synthesis. sjp.ac.lk

Flow Chemistry: Implementing continuous flow manufacturing processes, which can enhance reaction efficiency, safety, and scalability compared to traditional batch processing.

Applications in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for interrogating biological systems and elucidating the function of specific proteins. cvphysiology.com Given trandolaprilat's high potency and specificity for ACE, it serves as an excellent scaffold for the development of chemical probes designed to study the enzyme in its native biological context.

By chemically modifying the trandolaprilat molecule to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups, researchers can create versatile tools for a range of applications. These probes could enable the visualization of ACE in cells and tissues and facilitate the identification of novel ACE-interacting proteins.

Potential future applications include:

Fluorescent Probes: Synthesizing fluorescently labeled trandolaprilat analogues to visualize the subcellular localization and trafficking of ACE in real-time using advanced microscopy techniques.

Affinity-Based Probes: Developing biotinylated trandolaprilat derivatives for use in affinity purification-mass spectrometry (AP-MS) experiments to isolate and identify proteins that interact with ACE.

Photoaffinity Labeling: Creating probes with photoreactive groups that can be used to covalently label the ACE active site upon UV irradiation, providing a powerful tool for structural and functional studies.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

While the primary effect of trandolaprilat is on the RAAS, its influence may extend to a wider network of biological pathways. researchgate.netnih.gov Systems biology, which integrates data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic approach to understanding the global effects of a drug. researchgate.netolink.commdpi.com

Future research will increasingly apply these high-throughput technologies to map the comprehensive biological response to trandolaprilat administration. This approach can uncover novel mechanisms of action, identify biomarkers of drug response, and potentially reveal new therapeutic applications. nih.gov

Key areas for future omics-based research on trandolaprilat include:

Metabolomics: Analyzing global changes in metabolite profiles following trandolaprilat treatment to understand its impact on metabolic pathways beyond the RAAS. researchgate.netsemanticscholar.org

Proteomics: Quantifying changes in the proteome of cells or tissues to identify off-target effects and downstream signaling pathways modulated by ACE inhibition. mdpi.com

Pharmacogenomics: Investigating how genetic variations influence an individual's response to trandolaprilat, paving the way for personalized medicine approaches. researchgate.netnih.gov

This integrated, multi-omics strategy will be crucial for building a complete picture of trandolaprilat's physiological role and for unlocking its full therapeutic potential. olink.com

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Trandolaprilat Monohydrate with high purity?

Answer: Synthesis protocols should prioritize controlled crystallization conditions (e.g., solvent selection, temperature gradients) to ensure monohydrate stability. Characterization requires a multi-technique approach:

  • X-ray diffraction (XRD) to confirm crystalline structure and hydrate formation .
  • Thermogravimetric analysis (TGA) to quantify water content and detect dehydration transitions .
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment, using a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile-phosphate buffer) .
  • Nuclear magnetic resonance (NMR) to verify molecular structure, particularly distinguishing between anhydrous and monohydrate forms .
    Reproducibility Tip: Document solvent ratios, humidity levels during crystallization, and calibration standards for instrumentation .

Q. How does this compound inhibit angiotensin-converting enzyme (ACE), and what assays validate its pharmacological activity?

Answer: Trandolaprilat competes with angiotensin I for ACE binding, preventing conversion to vasoconstrictive angiotensin II. Key assays include:

  • In vitro ACE inhibition assays using hippuryl-histidyl-leucine (HHL) as a substrate, measuring liberated hippuric acid via UV spectrophotometry .
  • Ex vivo vascular tension studies on isolated aortic rings to quantify vasodilation potency .
  • Plasma renin activity (PRA) assays in animal models to assess systemic ACE inhibition .
    Methodological Note: Control for pH (7.4) and temperature (37°C) to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s pharmacokinetic data across studies?

Answer: Contradictions often arise from variability in absorption kinetics or metabolite interference. Mitigate this by:

  • Population pharmacokinetic modeling to account for inter-subject variability (e.g., age, renal function) .
  • Cross-study meta-analysis using fixed/random-effects models to identify confounding variables (e.g., dosing regimens, bioanalytical methods) .
  • Isotopic labeling (e.g., deuterated Trandolaprilat) to track metabolite pathways and exclude interference .
    Case Example: Discrepancies in half-life values may stem from differences in CYP450 isoform activity; use hepatocyte co-cultures to isolate metabolic contributions .

Q. What strategies prevent polymorphic transitions or hydrate degradation during this compound formulation?

Answer:

  • Dynamic vapor sorption (DVS) to profile hygroscopicity and identify critical humidity thresholds for monohydrate stability .
  • Raman spectroscopy with principal component analysis (PCA) to monitor real-time phase transitions during granulation or compression .
  • Excipient screening (e.g., cellulose derivatives) to inhibit water migration in solid dispersions .
    Formulation Tip: Optimize tableting pressure to avoid amorphization, which accelerates hydrate degradation .

Q. How should researchers statistically optimize bilayer tablet formulations containing this compound and incompatible APIs?

Answer: Adopt a Design of Experiments (DoE) approach:

  • Factorial designs (e.g., 3² full factorial) to evaluate interactions between variables like API layer thickness and excipient ratios .
  • Response surface methodology (RSM) to balance dissolution rate (Trandolaprilat) and stability (e.g., acid-sensitive APIs) .
  • Accelerated stability testing (40°C/75% RH) with ANOVA to identify degradation pathways .
    Critical Parameter: Use barrier layers (e.g., ethyl cellulose) to prevent API interaction while maintaining dissolution profiles .

Q. What advanced analytical techniques differentiate this compound from its degradation products in long-term stability studies?

Answer:

  • LC-MS/MS with electrospray ionization (ESI) to characterize degradation products (e.g., diketopiperazine derivatives) .
  • Forced degradation studies (heat, light, oxidation) followed by mass balance calculations to quantify stability .
  • Solid-state NMR to detect subtle structural changes in aged samples .
    Validation Step: Cross-validate results with accelerated stability data using Arrhenius kinetics .

Data Analysis & Reproducibility

Q. How can inconsistencies in this compound’s bioanalytical data be addressed during method validation?

Answer:

  • Internal standard calibration (e.g., deuterated analog) to correct for matrix effects in plasma samples .
  • Bland-Altman plots to assess agreement between LC-MS and ELISA results .
  • Robustness testing (ICH Q2(R1)) by varying column temperature (±2°C) and flow rate (±0.1 mL/min) .
    Troubleshooting: Inconsistent recovery rates may indicate protein binding; optimize sample pretreatment (e.g., solid-phase extraction) .

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Trandolaprilat Monohydrate

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